

Fenclorac: A Technical Overview of Acute Toxicity and LD50 in Rodents

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Compound of Interest

Compound Name: *Fenclorac*

Cat. No.: *B1672496*

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Introduction

Fenclorac, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated potent analgesic, antipyretic, and anti-inflammatory properties. Understanding the acute toxicity profile of a compound is a critical step in the drug development process, providing essential information for hazard identification and risk assessment. This technical guide provides a comprehensive overview of the acute toxicity and median lethal dose (LD50) of **Fenclorac** in rodent models, based on available scientific literature.

Acute Toxicity Data

The acute toxicity of a substance is typically determined by its LD50, the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route. The following tables summarize the known acute oral LD50 values for **Fenclorac** in rats and mice. Data for other routes of administration, such as intraperitoneal, intravenous, dermal, or inhalation, are not readily available in the public domain.

Table 1: Acute Oral LD50 of **Fenclorac** in Rodents

Species	Route of Administration	LD50 (mg/kg)
Rat	Oral	285[1]
Mouse	Oral	430[1]

Signs of Acute Toxicity

While specific signs of acute toxicity for **Fenclorac** are not detailed in the available literature, general signs of toxicity observed in rodents following acute exposure to chemical substances can include, but are not limited to:

- Changes in motor activity (decreased or increased)
- Tremors or convulsions
- Changes in respiration (rate and depth)
- Salivation
- Diarrhea
- Lethargy or sedation
- Changes in body weight
- Mortality

Experimental Protocols

The determination of acute oral toxicity, including the LD50 value, is typically conducted following standardized guidelines to ensure data reliability and reproducibility. The OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals are widely accepted for this purpose. The following is a representative experimental protocol based on the OECD Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).

Objective: To determine the acute oral toxicity of a test substance in rodents.

Test Animals:

- **Species:** Typically, rats or mice are used.
- **Sex:** Healthy, young adult animals of a single sex (usually females, as they are often slightly more sensitive) are used.
- **Housing:** Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
- **Acclimatization:** Animals are acclimatized to the laboratory conditions for at least five days before the start of the study.

Dose Administration:

- **Route:** The test substance is administered orally via gavage.
- **Vehicle:** The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The vehicle should be non-toxic at the volume administered.
- **Dose Levels:** A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted up or down based on the observed outcomes (survival or mortality).

Observation Period:

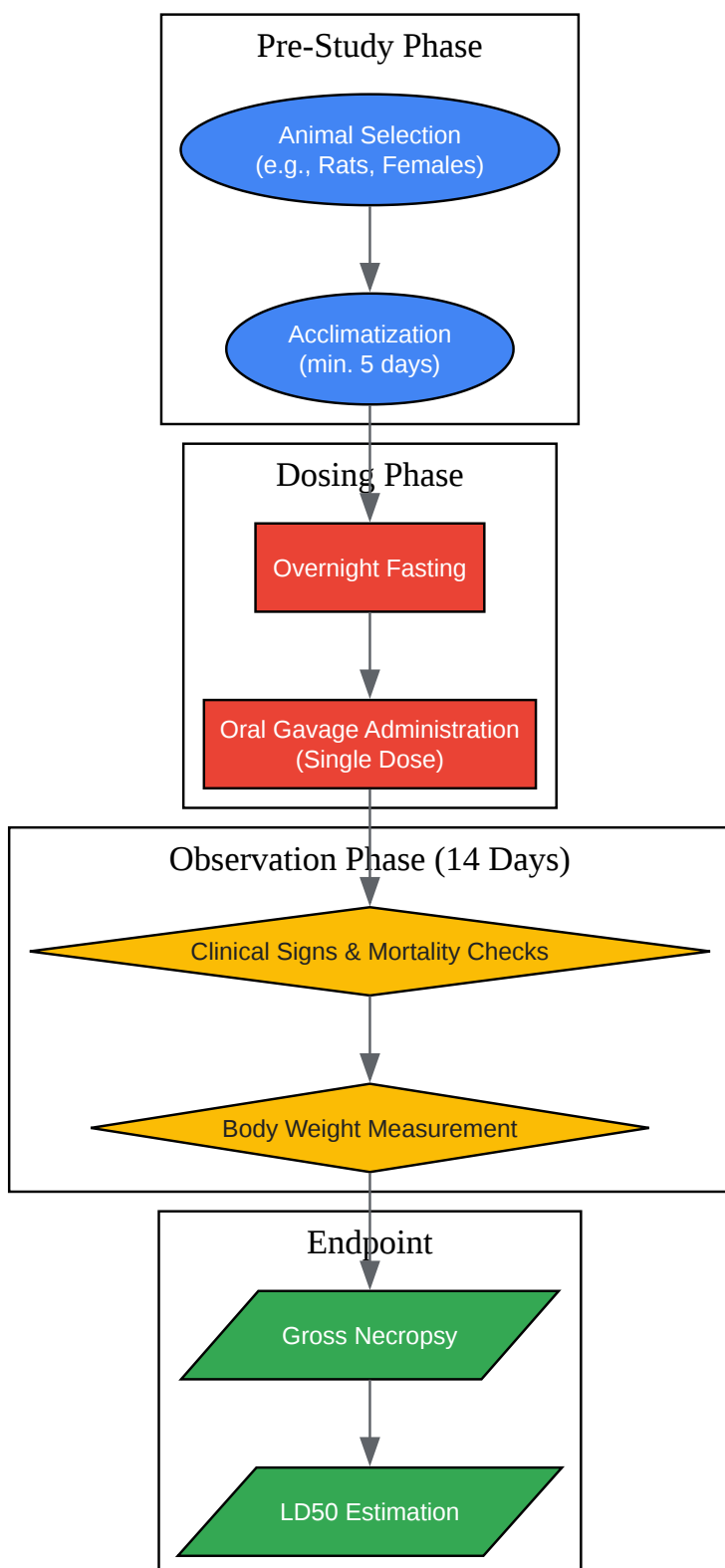
- Animals are observed for a total of 14 days after administration of the test substance.
- Observations include monitoring for clinical signs of toxicity and mortality.
- Body weight is recorded at the beginning of the study and at regular intervals throughout the observation period.

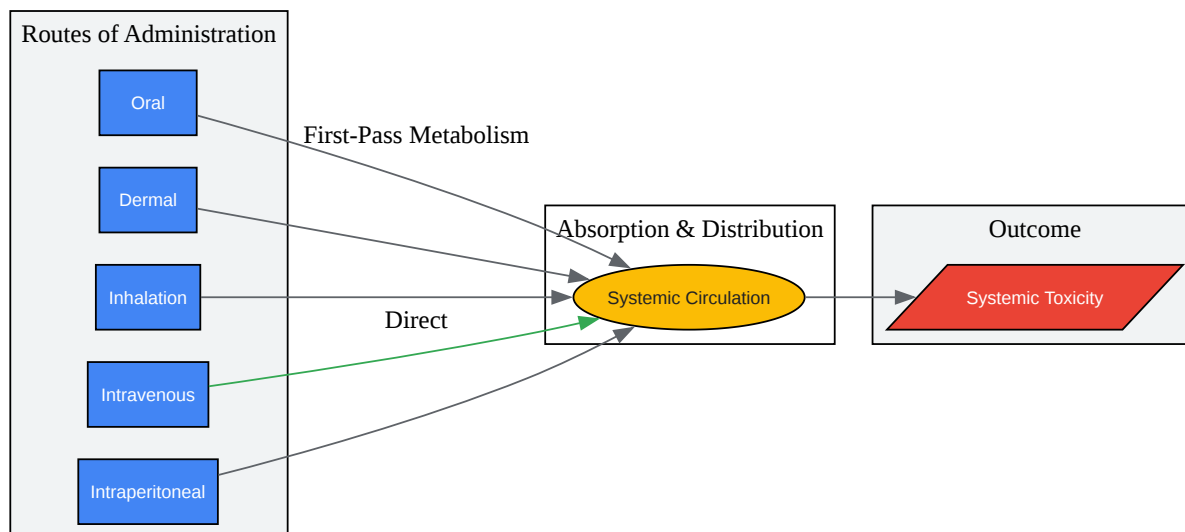
Data Analysis:

- The LD50 value is estimated based on the mortality data at different dose levels.

Visualizations

Experimental Workflow for Acute Oral Toxicity Study (OECD 423)





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References

- 1. images.thdstatic.com [images.thdstatic.com]
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